molecular formula C12H15NO B14346709 5-(Benzyloxy)pentanenitrile CAS No. 91477-32-6

5-(Benzyloxy)pentanenitrile

Cat. No.: B14346709
CAS No.: 91477-32-6
M. Wt: 189.25 g/mol
InChI Key: GIACUJPVGHEXPE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentanenitrile is an organic compound with the molecular formula C12H15NO. It consists of a benzyloxy group attached to a pentanenitrile chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pentanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-bromopentanenitrile with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of benzyloxyacetonitrile as a starting material, which undergoes a series of reactions including alkylation and subsequent nitrile formation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Benzoic acid or benzaldehyde derivatives.

    Reduction: 5-(Benzyloxy)pentylamine.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

5-(Benzyloxy)pentanenitrile finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pentanenitrile involves its interaction with specific molecular targets. For instance, the nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes or receptors in biological systems. The benzyloxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)indole: Shares the benzyloxy group but has an indole core instead of a pentanenitrile chain.

    5-Benzyloxy-1-pentanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

5-(Benzyloxy)pentanenitrile is unique due to its combination of a benzyloxy group and a nitrile group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

91477-32-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-phenylmethoxypentanenitrile

InChI

InChI=1S/C12H15NO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,10-11H2

InChI Key

GIACUJPVGHEXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCC#N

Origin of Product

United States

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